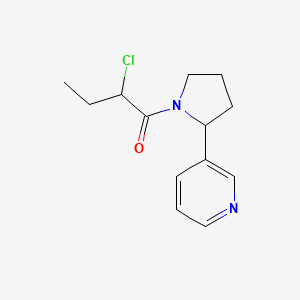

![molecular formula C12H18N4 B1480171 1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-4-amine CAS No. 2097970-87-9](/img/structure/B1480171.png)

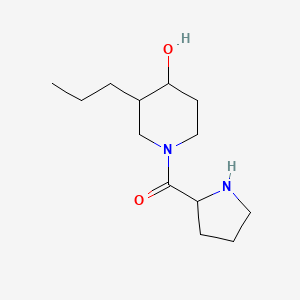

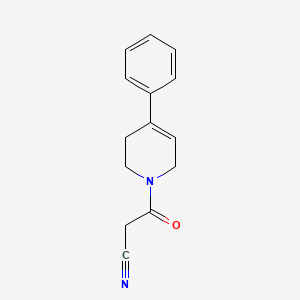

1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-4-amine

Descripción general

Descripción

The compound “1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-4-amine” is a derivative of 6,7-dihydro-5H-pyrido[2,3-c]pyridazine . It is a complex organic compound with potential applications in various fields .

Synthesis Analysis

The synthesis of such compounds often involves multicomponent condensation . For instance, the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents can lead to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives .Molecular Structure Analysis

The molecular structure of this compound can be represented by the IUPAC Standard InChI: InChI=1S/C8H9N/c1-3-7-4-2-6-9-8(7)5-1/h2,4,6H,1,3,5H2 . This structure can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Knoevenagel condensation with aldehydes, the Stork alkylation with enamine, and intramolecular cyclotransamination . The addition of alkylating agents to the reaction mixture leads to the production of thioesters .Physical And Chemical Properties Analysis

The molecular weight of the compound is 119.1638 . Other physical and chemical properties specific to “1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-4-amine” were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

- The compound has been explored as a precursor in the synthesis of heterocyclic compounds due to its unique structural features. For example, it has been used in the synthesis of triazolopyridazines and imidazopyridazines, which exhibit antihistaminic activity and the ability to inhibit eosinophil infiltration. These findings suggest potential applications in treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Pharmaceutical Research

- In pharmaceutical research, the compound has been identified as a critical side-chain component in the production of fourth-generation Cefpirome, a cephalosporin antibiotic. This application highlights its significance in the development of new antibiotics to combat resistant bacterial strains (Fu Chun, 2007).

- Additionally, its derivatives have been investigated for their anticancer activity, with some compounds showing promise against various cancer cell lines. This area of research is crucial for developing novel therapeutic agents for cancer treatment (Kumar et al., 2013).

Synthetic Methodologies

- The compound has been utilized in developing new synthetic methodologies for creating complex heterocyclic systems. For instance, studies have demonstrated its use in generating cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines, which are of interest as potential substance P antagonists. These efforts are part of broader research aimed at discovering new treatments for neurological disorders (Wu et al., 2000).

Mecanismo De Acción

Target of Action

Similar compounds have been reported to inhibit bcl-xl protein , which plays a crucial role in regulating cell death and survival.

Mode of Action

It’s worth noting that compounds with similar structures have been used as pro-apoptotic agents, suggesting that they may induce programmed cell death by interacting with their targets .

Biochemical Pathways

Given its potential role as a pro-apoptotic agent, it may be involved in pathways related to cell survival and death .

Result of Action

If it acts as a pro-apoptotic agent like similar compounds, it may induce cell death, potentially making it useful for treating diseases characterized by uncontrolled cell growth .

Direcciones Futuras

Propiedades

IUPAC Name |

1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4/c13-10-4-6-16(7-5-10)12-8-9-2-1-3-11(9)14-15-12/h8,10H,1-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFWYAUTWAADIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=NN=C2C1)N3CCC(CC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

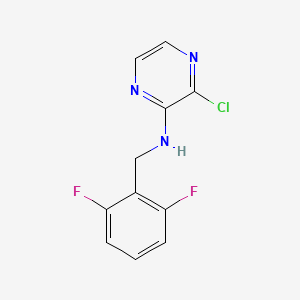

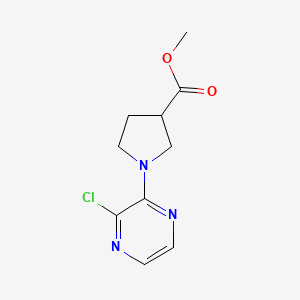

![2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine](/img/structure/B1480088.png)

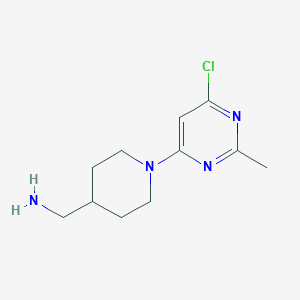

![3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-3-oxopropanenitrile](/img/structure/B1480089.png)

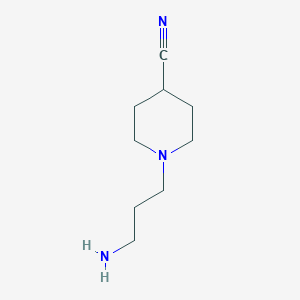

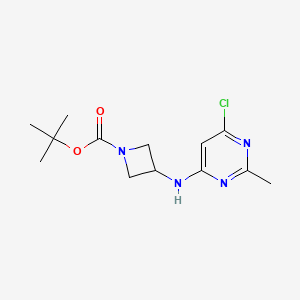

![(6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanol](/img/structure/B1480110.png)